Cas no 28130-89-4 (4-(S-Acetylthio)benzaldehyde)

4-(S-Acetylthio)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- Ethanethioic acid,S-(4-formylphenyl) ester
- S-(4-formylphenyl) ethanethioate
- 4-(Acetylthio)benzaldehyde
- 4-(S-Acetylthio)benzaldehyde
- Aceticacid,thio-,S-ester with p-mercaptobenzaldehyde (8CI)
- Benzaldehyde,p-mercapto-,acetate (8CI)
- C-1986
- p-(Acetylthio)-benzaldehyd
- SCHEMBL4260934
- s-(4-formylphenyl)ethanethioate
- CS-0450474
- 4-(ACETYLTHIO)BENZALDEHYDE[28130-89-4]
- AKOS006331794
- PIMFYYQSMFCNPA-UHFFFAOYSA-N
- 28130-89-4
- DTXSID90457903
-
- インチ: InChI=1S/C9H8O2S/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-6H,1H3
- InChIKey: PIMFYYQSMFCNPA-UHFFFAOYSA-N
- ほほえんだ: CC(=O)SC1=CC=C(C=C1)C=O
計算された属性
- せいみつぶんしりょう: 180.02500
- どういたいしつりょう: 180.02450067g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 59.4Ų
じっけんとくせい
- PSA: 59.44000
- LogP: 2.13770
4-(S-Acetylthio)benzaldehyde セキュリティ情報
4-(S-Acetylthio)benzaldehyde 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
4-(S-Acetylthio)benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T10093-1g |
4-(Acetylthio)benzaldehyde |
28130-89-4 | 1g |
3118.0CNY | 2021-07-13 | ||
Apollo Scientific | OR900844-1g |
4-(S-Acetylthio)benzaldehyde |
28130-89-4 | 95% | 1g |
£555.00 | 2023-09-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-261483-500 mg |
4-(S-Acetylthio)benzaldehyde, |
28130-89-4 | 500MG |
¥4,513.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-261483A-1 g |
4-(S-Acetylthio)benzaldehyde, |
28130-89-4 | 1g |
¥7,972.00 | 2023-07-11 | ||
TRC | A188660-500mg |
4-(S-Acetylthio)benzaldehyde |
28130-89-4 | 500mg |
$ 775.00 | 2023-04-19 | ||
TRC | A188660-50mg |
4-(S-Acetylthio)benzaldehyde |
28130-89-4 | 50mg |
$ 178.00 | 2023-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-261483-500mg |
4-(S-Acetylthio)benzaldehyde, |
28130-89-4 | 500mg |
¥4513.00 | 2023-09-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T10093-500mg |
4-(Acetylthio)benzaldehyde |
28130-89-4 | 500mg |
2342.0CNY | 2021-07-13 | ||
TRC | A188660-100mg |
4-(S-Acetylthio)benzaldehyde |
28130-89-4 | 100mg |
$ 287.00 | 2023-04-19 | ||
TRC | A188660-250mg |
4-(S-Acetylthio)benzaldehyde |
28130-89-4 | 250mg |
$ 546.00 | 2023-04-19 |
4-(S-Acetylthio)benzaldehyde 関連文献
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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5. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
4-(S-Acetylthio)benzaldehydeに関する追加情報
Chemical Profile of 4-(S-Acetylthio)benzaldehyde (CAS No. 28130-89-4)
4-(S-Acetylthio)benzaldehyde, identified by its Chemical Abstracts Service registry number CAS No. 28130-89-4, is a significant compound in the realm of organic synthesis and pharmaceutical chemistry. This aromatic aldehyde derivative features a unique structural motif that combines a benzaldehyde core with an S-acetylthio functional group, making it a versatile intermediate in the synthesis of various bioactive molecules. The compound’s distinct chemical properties and reactivity have positioned it as a valuable building block in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
The molecular structure of 4-(S-Acetylthio)benzaldehyde consists of a benzene ring substituted with an aldehyde group at the para position relative to the S-acetylthio moiety. This configuration imparts specific electronic and steric characteristics that influence its chemical behavior. The presence of the aldehyde group allows for nucleophilic addition reactions, while the S-acetylthio group can participate in condensation and cyclization reactions, making it a versatile precursor for constructing more complex molecules.
In recent years, 4-(S-Acetylthio)benzaldehyde has garnered attention in the pharmaceutical industry due to its potential applications in drug discovery and development. Researchers have explored its utility as an intermediate in the synthesis of heterocyclic compounds, which are known for their broad spectrum of biological activities. For instance, derivatives of this compound have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The S-acetylthio group, in particular, has been recognized for its ability to enhance the solubility and bioavailability of certain pharmacophores, thereby improving drug delivery systems.
One of the most compelling aspects of 4-(S-Acetylthio)benzaldehyde is its role in the synthesis of protease inhibitors. Proteases are enzymes that play crucial roles in various biological processes, including signal transduction, protein degradation, and viral replication. Inhibiting specific proteases has been a successful strategy in the development of drugs for conditions such as cancer, HIV/AIDS, and inflammatory diseases. The aldehyde functionality in 4-(S-Acetylthio)benzaldehyde provides a reactive site for forming covalent bonds with protease active sites, while the S-acetylthio group can be further modified to optimize binding affinity and selectivity.
Recent advancements in computational chemistry have further highlighted the potential of 4-(S-Acetylthio)benzaldehyde as a scaffold for drug design. Molecular modeling studies have demonstrated that derivatives of this compound can effectively interact with target proteins through hydrogen bonding, hydrophobic interactions, and disulfide bridges. These interactions are critical for achieving high binding affinity and specificity, which are essential for therapeutic efficacy. Additionally, computational methods have been used to predict the metabolic stability and pharmacokinetic properties of 4-(S-Acetylthio)benzaldehyde derivatives, providing valuable insights into their potential as drug candidates.
The agrochemical industry has also recognized the significance of 4-(S-Acetylthio)benzaldehyde as a precursor for developing novel pesticides and herbicides. Its structural features make it an effective intermediate in synthesizing compounds that exhibit herbicidal activity by inhibiting key enzymes involved in plant growth regulation. Furthermore, modifications to the S-acetylthio group can enhance environmental compatibility, reducing toxicity to non-target organisms while maintaining efficacy against pests and weeds.
In conclusion, 4-(S-Acetylthio)benzaldehyde (CAS No. 28130-89-4) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features enable its use as a versatile intermediate in synthetic chemistry, particularly in the development of protease inhibitors and other bioactive molecules. The growing interest in this compound underscores its importance as a building block for innovative drug discovery and sustainable agricultural solutions.
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